molecular formula C13H12Cl2N2O2 B1405302 ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1565827-84-0

ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1405302
CAS No.: 1565827-84-0
M. Wt: 299.15 g/mol
InChI Key: BUKFPOSTEKJGKG-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound of interest in scientific research and development, particularly as a specialized intermediate for the synthesis of more complex molecules. Its structure integrates a 3,5-dichlorophenyl group and a methyl-substituted pyrazole ring, a scaffold known for its prevalence in medicinal chemistry and agrochemical research . As a high-purity intermediate, its primary research value lies in its potential for constructing novel compounds with targeted biological activities. The ester functional group is a key handle for further synthetic modification, allowing researchers to access a library of derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies . The dichlorophenyl moiety is a common pharmacophore that can influence the compound's lipophilicity and binding affinity to biological targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult safety data sheets and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 5-(3,5-dichlorophenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-9(14)6-10(15)5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKFPOSTEKJGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141172
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565827-84-0
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(3,5-dichlorophenyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts with the condensation of 3,5-dichlorophenylhydrazine with ethyl acetoacetate or related β-ketoesters. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes under acidic or basic conditions to form the pyrazole ring bearing the 3,5-dichlorophenyl substituent at the 5-position and the ethyl ester at the 3-position. The methylation at the 1-position of the pyrazole ring is commonly achieved via alkylation using iodomethane or methyl iodide in the presence of a base such as potassium carbonate.

Detailed Reaction Steps

Step Reaction Description Reagents and Conditions Outcome
1 Formation of hydrazone intermediate 3,5-dichlorophenylhydrazine + ethyl acetoacetate, reflux in ethanol or suitable solvent Hydrazone intermediate
2 Cyclization to pyrazole ring Acidic or basic catalysis (e.g., acetic acid or KOH), heating Pyrazole ring formed with ester group
3 Methylation at N-1 position Iodomethane, potassium carbonate, acetone, 60°C overnight 1-methyl substituted pyrazole ester

This approach allows for optimization of temperature, solvent, and catalyst to maximize yield and purity of ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Industrial Production Methods

In industrial settings, the synthesis is scaled using batch reactors or continuous flow reactors. Continuous flow reactors are preferred for better control over reaction parameters such as temperature and mixing, which reduces side reactions and improves product consistency. The mild reaction conditions and the use of relatively safe reagents make this synthesis suitable for industrial production.

Related Pyrazole Derivative Preparation Insights

While direct literature on this compound is limited, closely related pyrazole derivatives provide valuable insights:

  • A patented method for preparing 1-methyl-pyrazole derivatives involves methylation of diethyl 1H-pyrazole-3,5-dicarboxylates with iodomethane in acetone using potassium carbonate at 60°C overnight, followed by hydrolysis and further functional group transformations under mild conditions.

  • Hydrolysis of esters to acids and conversion to acyl chlorides using thionyl chloride (SOCl2) under controlled temperature, followed by amide formation and further functionalization, is a common sequence in pyrazole chemistry, suggesting potential modifications for related compounds.

Chemical Reactions Analysis

This compound can undergo various reactions useful for further derivatization or purification:

Reaction Type Common Reagents Typical Conditions Products Formed
Ester Hydrolysis KOH or NaOH in methanol or aqueous media Room temperature to reflux Corresponding carboxylic acid
N-Alkylation Iodomethane, potassium carbonate Acetone, 60°C N-methylated pyrazole
Oxidation KMnO4, CrO3 under acidic/basic conditions Variable Pyrazole carboxylic acid derivatives
Reduction LiAlH4, NaBH4 Anhydrous solvents, low temp Alcohol derivatives from ester

These reactions provide flexibility in modifying the compound for different applications or improving its properties.

Summary Table of Preparation Methods

Method Aspect Description Key Parameters Advantages
Starting Materials 3,5-dichlorophenylhydrazine and ethyl acetoacetate Purity, molar ratio Readily available, cost-effective
Cyclization Acidic or basic catalysis Temperature: reflux or 60°C, solvent: ethanol or acetone High yield, straightforward
N-Methylation Iodomethane, K2CO3 60°C, overnight High selectivity for N-1 methylation
Industrial Scale Batch or continuous flow reactors Controlled temp, mixing, safety protocols Scalable, reproducible, efficient

Research Findings and Optimization

  • Optimization of methylation conditions (e.g., base amount, temperature, solvent) significantly affects yield and purity, with potassium carbonate in acetone at 60°C being optimal for N-methylation.

  • Use of continuous flow reactors in industrial synthesis improves heat and mass transfer, reduces side reactions, and enhances safety, enabling large-scale production.

  • Purification steps often involve recrystallization or chromatographic techniques to achieve high purity suitable for biological or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield pyrazole-3-carboxylic acid, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory activity. In a study using a carrageenan-induced rat paw edema model, several derivatives exhibited significant anti-inflammatory effects compared to control groups .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundDose (mg/kg)Edema Reduction (%)Reference
This compound1045
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate1050
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate1048

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. A study demonstrated that derivatives of pyrazole exhibited higher antifungal activity than conventional fungicides like boscalid. The research employed molecular docking techniques to elucidate the interactions between the compounds and fungal targets .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

CompoundFungal StrainInhibition Zone (mm)Reference
This compoundFusarium oxysporum20
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylateBotrytis cinerea22

Fungicidal Properties

This compound is part of a class of compounds used in fungicidal formulations aimed at controlling diseases caused by various phytopathogens. Its effectiveness against specific fungal strains makes it a valuable candidate for agricultural applications .

Table 3: Efficacy of Pyrazole Derivatives in Agricultural Use

CompoundTarget PathogenApplication Rate (g/ha)Efficacy (%)
This compoundAlternaria solani20085
Ethyl 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylatePhytophthora infestans15090

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with specific biological targets. For instance, studies utilizing molecular docking have shown that the compound can form significant hydrogen bonds with target proteins involved in inflammation and fungal growth inhibition .

Mechanism of Action

The mechanism of action of ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Potential Applications Notable Features
This compound Pyrazole 3,5-dichlorophenyl, ethyl ester Agrochemicals, Pharmaceuticals High lipophilicity, halogen bonding potential
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-... Isoxazole 3,5-dichlorophenyl, trifluoromethyl Insecticides Metabolic stability, electron-withdrawing groups
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Thiophene Diamino, ethyl ester Not specified Enhanced π-electron delocalization
Methyl 6-ethylnicotinate Pyridine Ethyl, methyl ester Research Electron-withdrawing core, ester stability

Biological Activity

Ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13_{13}H12_{12}Cl2_2N2_2O2_2
CAS Number: 1565827-84-0
Molecular Weight: 299.15 g/mol

The compound features a pyrazole ring substituted with a 3,5-dichlorophenyl group and an ethyl ester group. This unique structure is pivotal in its biological interactions.

This compound exhibits various mechanisms of action:

  • Receptor Binding: Similar compounds have shown the ability to bind to specific receptors or enzymes, influencing cellular processes such as inflammation and proliferation.
  • Biochemical Pathways: It may affect several biochemical pathways, including those involved in inflammatory responses and cell signaling .
  • Pharmacokinetics: The compound’s bioavailability is influenced by its chemical properties, impacting its efficacy in biological systems.

Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of ethyl pyrazole derivatives using a carrageenan-induced paw edema model in rats. The findings indicated that certain derivatives exhibited significant anti-inflammatory effects compared to control groups. Specifically, modifications on the pyrazole scaffold enhanced the anti-inflammatory activity of the compounds tested .

CompoundAnti-inflammatory Activity (Paw Edema Model)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant
Control GroupBaseline Activity

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of ethyl pyrazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives possess potent antimicrobial properties.

CompoundMIC (µg/mL)Activity Type
Compound 4a0.22Bactericidal
Compound 5a0.25Bactericidal
Compound 7b0.20Bactericidal

These results highlight the potential of ethyl pyrazole derivatives as effective antimicrobial agents against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study published in Bentham Science evaluated a series of ethyl pyrazole derivatives for their anti-inflammatory effects. The results indicated that structural modifications significantly influenced their activity, suggesting a structure-activity relationship (SAR) critical for developing more effective anti-inflammatory agents .

Case Study 2: Antimicrobial Properties
Research conducted on various pyrazole derivatives revealed their ability to inhibit biofilm formation in pathogenic bacteria. The most active compounds showed MIC values as low as 0.20 µg/mL, indicating strong bactericidal activity and potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. Key steps include:

  • Reagent selection : Use of potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide (DMAC) to promote cyclization .
  • Temperature control : Reactions are often conducted at 80°C for 10 hours to balance yield and purity .
  • Purification : Column chromatography with silica gel is recommended to isolate the target compound from byproducts (e.g., dimerization products) .
  • Yield optimization : Adjust stoichiometry of dichlorophenyl precursors to minimize unreacted intermediates .

Q. How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

  • 1H NMR : Confirm substitution patterns by analyzing aromatic proton splitting (e.g., coupling constants for dichlorophenyl groups) and ester methyl signals (~δ 1.2–1.5 ppm for ethyl groups) .
  • LC-MS : Verify molecular ion peaks (e.g., m/z ~328–330 for Cl isotope patterns) and assess purity (>98% by GC) .
  • FT-IR : Identify carbonyl stretching (~1700 cm⁻¹ for the ester group) and C-Cl vibrations (~750 cm⁻¹) .

Q. What safety protocols are critical during handling and disposal?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before transferring to licensed waste facilities .

Advanced Research Questions

Q. How can computational methods guide reaction mechanism elucidation and catalyst design?

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-determining steps .
  • Solvent effects : Use COSMO-RS simulations to predict solvent polarity impacts on cyclization efficiency .
  • Catalyst screening : Apply machine learning to prioritize ligands or metal catalysts (e.g., Pd/Cu systems) for cross-coupling modifications .

Q. What experimental designs address substituent effects on bioactivity or material properties?

  • Structure-activity relationship (SAR) studies :
    • Synthesize analogs with varying substituents (e.g., replacing Cl with CF₃ or OCH₃) .
    • Assess biological activity via enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) .
  • Crystallography : Analyze X-ray structures to correlate steric/electronic effects with solid-state packing .

Q. How to resolve contradictions in stability data under varying environmental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC-MS .
  • Kinetic analysis : Fit degradation profiles to Arrhenius models to predict shelf-life .
  • Byproduct identification : Use GC-MS to detect volatile products (e.g., CO, NOₓ) during thermal decomposition .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for batch-to-batch variability analysis?

  • Multivariate analysis (MVA) : Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify outlier batches .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio) .

Q. How to validate computational predictions against experimental results?

  • Bland-Altman plots : Compare calculated vs. observed reaction yields or activation energies .
  • Error metrics : Report mean absolute errors (MAEs) for predicted vs. experimental spectroscopic data (e.g., NMR chemical shifts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 5-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

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